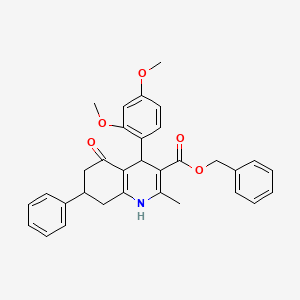![molecular formula C18H21ClO3 B5111918 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, also known as metoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and heart failure. The compound was first synthesized in the 1960s and has since become a widely prescribed medication due to its effectiveness and low incidence of side effects. In
作用機序
Metoprolol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart and improve blood flow. The compound is selective for beta-1 receptors, which are primarily located in the heart, and has minimal activity on beta-2 receptors, which are found in the lungs and blood vessels.
Biochemical and Physiological Effects:
Metoprolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, cardiac output, and blood pressure. The compound also reduces the release of renin, an enzyme that plays a key role in regulating blood pressure. Metoprolol has been shown to improve left ventricular function in patients with heart failure and reduce the risk of arrhythmias.
実験室実験の利点と制限
Metoprolol is widely used in laboratory experiments to study the effects of beta-blockers on cardiovascular function. Its selectivity for beta-1 receptors makes it a useful tool for studying the role of these receptors in the heart. However, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several limitations as a research tool. It has a short half-life and is rapidly metabolized by the liver, which can make it difficult to maintain consistent blood levels. In addition, its effects on other systems, such as the respiratory system, may confound experimental results.
将来の方向性
There are several potential future directions for research on 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the development of new beta-blockers with improved selectivity and longer half-lives. Another area of focus is the use of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other medications to treat cardiovascular disease. Finally, there is ongoing research into the role of beta-adrenergic receptors in other systems, such as the immune system, which may have implications for the use of beta-blockers in other conditions.
In conclusion, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, or 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, is a widely used beta-blocker medication that has been extensively studied for its therapeutic effects on cardiovascular disease. Its selectivity for beta-1 receptors makes it a useful tool for laboratory experiments, although its short half-life and effects on other systems may limit its utility in some cases. Ongoing research into the mechanisms of action and potential future applications of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene may lead to new treatments for cardiovascular and other diseases.
合成法
The synthesis of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-ethyl-4-nitrobenzene to form the desired product. The compound is typically produced in large quantities using industrial-scale chemical processes.
科学的研究の応用
Metoprolol has been extensively studied for its therapeutic effects on cardiovascular disease. It has been shown to reduce blood pressure and heart rate, improve exercise tolerance, and decrease the risk of heart attack and stroke. In addition, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated for its potential to treat other conditions, such as migraines, anxiety, and hyperthyroidism.
特性
IUPAC Name |
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-14-12-17(8-9-18(14)19)22-11-5-10-21-16-7-4-6-15(13-16)20-2/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOCJORIOXRMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)
![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)